molecular formula C23H19F3N6O3S B2617595 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1223853-83-5

2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2617595
CAS No.: 1223853-83-5
M. Wt: 516.5
InChI Key: OVJSRXYUKNHYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic compound that features multiple functional groups, including an acetamido group, a methylsulfanyl group, a phenyl group, an oxadiazole ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” involves multiple steps, each targeting the formation of specific functional groups and rings. A general synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: Cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative.

    Attachment of the Phenyl Group: Through a coupling reaction, such as Suzuki or Heck coupling.

    Incorporation of the Methylsulfanyl Group: Via nucleophilic substitution or thiolation reactions.

    Formation of the Acetamido Group: By acylation of an amine group.

    Addition of the Trifluoromethyl Group: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each step to maximize yield and purity. This might involve:

    Catalysts: Use of metal catalysts for coupling reactions.

    Solvents: Selection of appropriate solvents to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The acetamido and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

    Materials Science: Incorporation into polymers or materials with specific electronic properties.

Biology

    Biological Probes: Use in studying biological pathways due to its multiple functional groups.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its activity against various diseases.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Production: Component in the production of specialized materials.

Mechanism of Action

The mechanism of action of “2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide: can be compared with other compounds containing similar functional groups:

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N6O3S/c1-13(33)27-20-18(21-29-19(31-35-21)14-8-4-3-5-9-14)22(36-2)30-32(20)12-17(34)28-16-11-7-6-10-15(16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJSRXYUKNHYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)SC)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.